molecular formula C3H2F4O2S B14340099 3,3,3-Trifluoroprop-1-ene-2-sulfonyl fluoride CAS No. 105380-16-3

3,3,3-Trifluoroprop-1-ene-2-sulfonyl fluoride

Cat. No.: B14340099
CAS No.: 105380-16-3
M. Wt: 178.11 g/mol
InChI Key: BAIISBNUJAOOMN-UHFFFAOYSA-N
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Description

3,3,3-Trifluoroprop-1-ene-2-sulfonyl fluoride is an organofluorine compound characterized by the presence of trifluoromethyl and sulfonyl fluoride groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoroprop-1-ene-2-sulfonyl fluoride typically involves the fluorination of suitable precursors followed by sulfonylation. One common method involves the reaction of 3,3,3-trifluoropropene with a sulfonyl fluoride reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. These processes often utilize advanced techniques such as microreactor technology to achieve precise control over reaction parameters, thereby enhancing the overall production efficiency .

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoroprop-1-ene-2-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols, electrophiles such as halogens, and oxidizing or reducing agents. Reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile and may require specific temperatures and pressures to optimize yields .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while addition reactions with halogens can produce halogenated compounds .

Mechanism of Action

The mechanism by which 3,3,3-Trifluoroprop-1-ene-2-sulfonyl fluoride exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the sulfonyl fluoride group can act as an electrophilic center, facilitating reactions with nucleophilic sites on target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,3-Trifluoroprop-1-ene-2-sulfonyl fluoride is unique due to the presence of both trifluoromethyl and sulfonyl fluoride groups, which confer a combination of high reactivity and stability. This makes it a versatile compound for various synthetic and industrial applications .

Properties

CAS No.

105380-16-3

Molecular Formula

C3H2F4O2S

Molecular Weight

178.11 g/mol

IUPAC Name

3,3,3-trifluoroprop-1-ene-2-sulfonyl fluoride

InChI

InChI=1S/C3H2F4O2S/c1-2(3(4,5)6)10(7,8)9/h1H2

InChI Key

BAIISBNUJAOOMN-UHFFFAOYSA-N

Canonical SMILES

C=C(C(F)(F)F)S(=O)(=O)F

Origin of Product

United States

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